Superior Anti-Amyloid and Anti-Neuroinflammatory Dual Activity vs. Other Furosemide Analogs
In a head-to-head comparison within a series of 40 furosemide analogs, compound 3g (which contains the 2-amino-4-chlorophenyl-2,2,2-trifluoroethanol core) demonstrated a unique dual pharmacological profile. It was one of only two compounds (3g and 34) to exhibit concurrent inhibition of Aβ aggregation and suppression of neuroinflammation, a critical unmet need in Alzheimer's disease research [1]. This dual activity was not observed in other potent analogs like 3c and 20, which inhibited Aβ oligomerization but lacked robust anti-inflammatory effects .
| Evidence Dimension | Inhibition of Aβ oligomerization and neuroinflammation |
|---|---|
| Target Compound Data | Compound 3g (containing the target core) inhibited Aβ oligomerization and inhibited production of TNF-α, IL-6, and nitric oxide; downregulated COX-2 and iNOS; and promoted microglial phagocytosis [1]. |
| Comparator Or Baseline | Compounds 3c, 20, 33, and 34 from the same furosemide analog series. While 3c and 20 inhibited Aβ oligomerization and 33/34 inhibited Aβ fibrillization, only 3g and 34 showed robust dual inhibition of both Aβ aggregation and neuroinflammation [1]. |
| Quantified Difference | Qualitative difference: Compound 3g uniquely combined Aβ oligomerization inhibition with multi-pathway anti-inflammatory activity (TNF-α, IL-6, NO, COX-2, iNOS), whereas other potent Aβ inhibitors (e.g., 3c, 20) lacked this anti-inflammatory component [1]. |
| Conditions | In vitro cellular assays for Aβ oligomerization and fibrillization; measurement of inflammatory markers in microglial cells [1]. |
Why This Matters
This dual-action profile makes the compound uniquely valuable for developing disease-modifying Alzheimer's therapies that address both proteopathic and immunopathic pathology, a differentiator from single-mechanism analogs.
- [1] Design, synthesis, and biological evaluation of furosemide analogs as therapeutics for the proteopathy and immunopathy of Alzheimer's disease. Liu, X. et al. European Journal of Medicinal Chemistry, 2021, 222, 113586. View Source
